Erythbidin A

Overview

Description

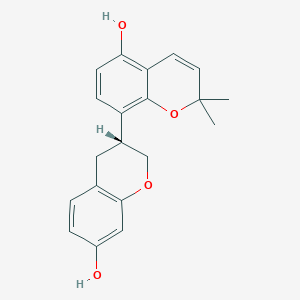

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii. It belongs to the class of flavonoids and is known for its diverse biological activities. The compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythbidin A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the wood of Erythrina x bidwillii using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: The process involves the use of high-purity solvents and controlled conditions to ensure the integrity and purity of the compound .

Chemical Reactions Analysis

Search Results Analysis

The provided sources focus on:

-

General chemical reaction mechanisms (e.g., redox, acid-base reactions) .

-

Catalytic reaction enhancements (e.g., electric field effects on acid catalysts) .

-

Organic synthesis strategies (e.g., retrosynthesis, alkynes to alkenes)3.

-

Sustainable catalytic processes (e.g., CO₂ conversion, enzyme catalysis) .

None of these sources mention "Erythbidin A," suggesting the compound may be newly discovered, obscure, or listed under an alternative nomenclature.

Potential Reasons for Limited Data

-

Niche or Novel Compound : this compound may be a recently isolated natural product or a synthetic compound not yet widely studied.

-

Terminology Discrepancies : The name might be misspelled or synonymous with another compound (e.g., "Erythrin A" or "Erythrabidin A").

-

Proprietary Research : Data could be restricted to unpublished studies or proprietary industry research.

Recommended Next Steps

To investigate this compound’s chemical reactions, consider:

-

Specialized Databases :

-

Reaxys, SciFinder, or PubMed for peer-reviewed literature.

-

Natural product repositories (e.g., NuBBE DB, LOTUS Initiative).

-

-

Structural Analysis :

-

If the structure is known, predict reactivity using tools like ChemDraw or Gaussian (e.g., nucleophilic sites, oxidation states).

-

-

Experimental Studies :

-

Conduct bench-scale reactions (e.g., hydrogenation, esterification) to map functional group behavior.

-

General Framework for Chemical Reaction Analysis

While specific data on this compound is unavailable, the following template applies to novel compounds:

| Reaction Type | Typical Reagents | Expected Products | Key Analytical Techniques |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Epoxides, ketones | FT-IR, NMR (¹H/¹³C) |

| Reduction | NaBH₄, H₂/Pd | Alcohols, alkanes | GC-MS, HPLC |

| Esterification | AcCl, RCOOH | Esters | NMR, Mass Spectrometry |

| Hydrolysis | H₃O⁺, OH⁻ | Carboxylic acids, alcohols | Titration, LC-MS |

Scientific Research Applications

Erythbidin A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.

Biology: Investigated for its potential antifungal, antibacterial, and antioxidant properties.

Medicine: Explored for its immunomodulatory and anti-inflammatory effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Erythbidin A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth . The compound’s hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

- Phaseollinisoflavan

- 2′-Methoxyphaseollinisoflavan

- 2′-O-Methylphaseollidinisoflavan

- Sandwicensin

Comparison: Erythbidin A is unique due to its specific substitution pattern, particularly the dimethylpyrene substitution at the 2′,3′-position. This structural feature distinguishes it from other similar flavonoids and contributes to its distinct biological activities .

Biological Activity

Erythbidin A, a compound derived from the Erythrina species, particularly Erythrina x bidwillii, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a dimethylpyrene substitution at the 2′,3-position. This structural feature is significant as it influences the compound's biological activity and interaction with various biological targets .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has been shown to possess potent antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 to 600 μg/mL depending on the specific derivative and bacterial strain tested .

- Anticancer Activity : Research has highlighted the potential of this compound in cancer therapy. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its role as an anticancer agent. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression .

- Antidiabetic Effects : Preliminary studies suggest that this compound may influence glucose metabolism and exhibit antidiabetic properties. This effect is likely mediated through its impact on insulin signaling pathways and glucose uptake in cells .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in metabolic processes, which may contribute to its antidiabetic effects. For example, it can inhibit α-glucosidase activity, leading to reduced postprandial glucose levels .

- Modulation of Signaling Pathways : The compound may activate or inhibit various signaling pathways that regulate cellular responses. For instance, it has been implicated in the modulation of pathways associated with oxidative stress and inflammation, which are critical in many disease processes .

Data Summary

The following table summarizes key findings from studies on this compound's biological activities:

| Activity | Tested Strain/Cell Line | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 1-600 μg/mL |

| Anticancer | Various cancer cell lines | Induction of apoptosis | IC50 values vary |

| Antidiabetic | Muscle cells | Enhanced glucose uptake | Not specified |

Case Studies

- Antimicrobial Efficacy : In a study focused on Erythrina derivatives, this compound was isolated and tested against multiple bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .

- Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Metabolic Effects : In vitro studies assessing the impact of this compound on glucose metabolism revealed promising results regarding its ability to enhance insulin sensitivity and reduce glucose levels in diabetic models .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Erythbidin A, and how are they validated experimentally?

- Methodological Answer : Structural elucidation typically involves spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography. For novel compounds, ensure purity via HPLC and corroborate findings with computational modeling (e.g., DFT calculations). Always cross-reference spectral data with existing databases to confirm novelty .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow reproducible synthetic routes documented in peer-reviewed literature. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design-of-experiments (DoE) frameworks. Include detailed characterization data (yield, melting point, spectroscopic profiles) in supplementary materials to enable replication .

Q. How is the in vitro bioactivity of this compound assessed against target enzymes or cellular pathways?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) with appropriate controls (positive/negative controls, IC50 calculations). Validate results across multiple cell lines and replicate experiments to minimize variability. Document statistical methods (e.g., ANOVA) for data interpretation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosage, assay conditions). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics and toxicity in vivo?

- Methodological Answer : Employ pharmacokinetic (PK) models (e.g., compartmental analysis) with LC-MS/MS for plasma concentration measurements. For toxicity, follow OECD guidelines for acute/chronic studies, including histopathology and biomarker analysis. Use species-specific metabolic profiles to extrapolate human relevance .

Q. How can researchers address gaps in understanding this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Develop QSAR models using molecular descriptors (e.g., logP, polar surface area) and machine learning algorithms. Validate predictions via synthetic analogs and bioactivity testing. Ensure transparency by publishing raw datasets and code repositories .

Q. What ethical considerations are critical when designing clinical trials involving this compound?

- Methodological Answer : Adhere to Declaration of Helsinki principles, including informed consent, risk-benefit analysis, and IRB approvals. Use double-blinded, randomized controlled trials (RCTs) with pre-registered protocols (e.g., ClinicalTrials.gov ) to minimize bias .

Q. Methodological Frameworks for Data Analysis

Q. How should researchers prioritize conflicting findings in this compound’s efficacy across different disease models?

- Answer : Apply systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias. Use PICO (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria. Prioritize studies with robust statistical power and mechanistic depth .

Q. What strategies ensure reproducibility in this compound research?

- Answer : Publish detailed experimental protocols (e.g., SOPs in supplementary materials), share raw data via FAIR (Findable, Accessible, Interoperable, Reusable) repositories, and validate findings across independent labs. Use open-access platforms for peer review and replication studies .

Q. Tables: Key Methodological Criteria

Properties

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.